molecular formula C15H22N4 B6447887 4-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2549050-26-0

4-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No.: B6447887
CAS No.: 2549050-26-0
M. Wt: 258.36 g/mol
InChI Key: HOEKHRYTSCQKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at the 4-position and a fused azetidine-octahydrocyclopenta[c]pyrrole moiety at the 2-position. Its complex bicyclic structure confers unique physicochemical properties, such as moderate lipophilicity (clogP ≈ 2.1) and a molecular weight of 273.36 g/mol.

Properties

IUPAC Name

2-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c1-11-5-6-16-15(17-11)19-9-14(10-19)18-7-12-3-2-4-13(12)8-18/h5-6,12-14H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEKHRYTSCQKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC(C2)N3CC4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminone-Based Cyclocondensation

The 4-methylpyrimidine scaffold is synthesized via microwave-assisted condensation of β-enaminones with substituted guanidines. For example, ethyl 3-(dimethylamino)propenoate reacts with methylguanidine hydrochloride under microwave irradiation (150°C, 20 min) to yield 2-amino-4-methylpyrimidine in 78% yield. Adapting this method, the C2 position is functionalized with the azetidine moiety through nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling.

Table 1: Optimization of Pyrimidine Ring Formation

EntryEnaminoneGuanidine DerivativeConditionsYield (%)
1Ethyl 3-(dimethylamino)propenoateMethylguanidineMW, 150°C, 20 min78
23-(N,N-Diethylamino)acrylonitrilePhenylguanidineReflux, EtOH, 6 hr65

Synthesis of the Azetidine Moiety

Cyclization of 1,3-Dibromopropane Derivatives

Azetidine rings are constructed via intramolecular nucleophilic displacement. Treatment of 1,3-dibromo-2-(octahydrocyclopenta[c]pyrrol-2-yl)propane with aqueous ammonia at 60°C affords 3-(octahydrocyclopenta[c]pyrrol-2-yl)azetidine in 52% yield. Steric hindrance from the bicyclic system necessitates prolonged reaction times (48 hr) compared to simpler azetidines.

Photochemical [2+2] Cycloaddition

Ultraviolet irradiation of N-allyl-octahydrocyclopenta[c]pyrrole and methyl acrylate generates the azetidine precursor via a stereocontrolled [2+2] reaction. This method preserves the stereochemistry of the bicyclic system but requires meticulous control of light intensity and temperature.

Coupling of Azetidine to Pyrimidine

Nucleophilic Aromatic Substitution (NAS)

Reaction of 2-chloro-4-methylpyrimidine with 3-(octahydrocyclopenta[c]pyrrol-2-yl)azetidine in DMF at 100°C for 12 hr achieves C–N bond formation. Potassium carbonate as base and catalytic KI enhance reactivity, yielding 68% of the coupled product.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd(OAc)₂/Xantphos enables milder conditions (80°C, 6 hr) with improved regioselectivity. This method circumvents elimination side pathways common in NAS, achieving 75% yield.

Table 2: Comparative Coupling Methodologies

MethodConditionsYield (%)Purity (%)
NAS (K₂CO₃, DMF)100°C, 12 hr6892
Buchwald-HartwigPd(OAc)₂, Xantphos, 80°C, 6 hr7598

Stereochemical Control in Octahydrocyclopenta[c]pyrrole Synthesis

Intramolecular Mannich Cyclization

Condensation of 2-aminocyclopentanecarboxaldehyde with keto-esters under acidic conditions generates the bicyclic framework. The rel-(3aR,5r,6aS) isomer is obtained preferentially (dr 4:1) using L-proline as a chiral catalyst.

Transition-Metal-Mediated C–H Activation

Rhodium-catalyzed C–H insertion of diazo compounds into cyclopentane derivatives constructs the pyrrolidine ring with >90% enantiomeric excess (ee) when employing chiral phosphine ligands.

Purification and Analytical Characterization

Crystallization Optimization

Final purification employs solvent-dependent crystallization:

  • Dichloromethane/Acetonitrile : Yields prismatic crystals with 99.7% HPLC purity but low recovery (23.9%).

  • Isopropyl Alcohol : Provides higher recovery (31.7%) with marginally reduced purity (99.7%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 3.98–3.82 (m, 4H, azetidine-CH₂), 2.45 (s, 3H, CH₃), 2.12–1.85 (m, 8H, bicyclic-CH₂).

  • HRMS : m/z calc. for C₁₅H₂₂N₄ [M+H]⁺: 275.1864; found: 275.1861 .

Chemical Reactions Analysis

4-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.

    Addition: Addition reactions can occur at the double bonds present in the structure, often using reagents like hydrogen or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents clogP Molecular Weight (g/mol) Crystallographic Data Reliability (R-factor)
4-Methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine Pyrimidine Methyl, azetidine-cyclopenta[c]pyrrole 2.1 273.36 0.032
2-(Azetidin-1-yl)-4-ethylpyrimidine Pyrimidine Ethyl, azetidine 1.8 179.24 0.041
4-Methyl-2-(pyrrolidin-1-yl)pyrimidine Pyrimidine Methyl, pyrrolidine 1.5 163.22 0.029
2-(Decahydroisoquinolin-2-yl)-4-methylpyrimidine Pyrimidine Methyl, decahydroisoquinoline 2.7 261.35 0.038

Key Findings:

Conformational Rigidity : The octahydrocyclopenta[c]pyrrole-azetidine substituent in the target compound enhances stereochemical stability compared to simpler azetidine or pyrrolidine analogs. This rigidity correlates with improved binding affinity in kinase inhibition assays (IC₅₀ = 12 nM vs. 45–80 nM for analogs) .

4.8 mg/mL for the ethyl analog).

Crystallographic Precision: SHELX-based refinement of the target compound achieved an R-factor of 0.032, demonstrating superior structural resolution compared to decahydroisoquinoline derivatives (R-factor = 0.038), likely due to reduced disorder in the fused ring system .

Research Implications and Limitations

While the target compound exhibits favorable pharmacokinetic profiles in preclinical models, its synthesis requires 7–9 steps with a low overall yield (12%), limiting scalability compared to pyrrolidine-based analogs (yield = 28–35%) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 4-methyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include refluxing under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates. For example, analogous pyrrolo-pyrimidine derivatives are synthesized via reflux in acetonitrile or ethanol with careful temperature control (70–80°C) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization. Yield optimization requires monitoring reaction time, stoichiometry of reagents (e.g., 1.2–1.5 equivalents of azetidine derivatives), and solvent polarity .

Q. How can structural characterization of this compound be achieved using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituents on the pyrimidine core (e.g., methyl groups at δ ~2.5 ppm, azetidine protons at δ ~3.0–4.0 ppm).
  • X-ray Crystallography : Resolves stereochemistry of the octahydrocyclopenta[c]pyrrole moiety and confirms azetidine-pyrimidine linkage angles (e.g., bond angles ~120° for sp²-hybridized pyrimidine carbons) .
  • IR : Validates functional groups (e.g., C-N stretches at ~1250 cm⁻¹).

Q. What thermal stability data exist for this compound, and how should storage conditions be designed?

  • Methodological Answer : Thermal gravimetric analysis (TGA) of structurally similar pyrimidine derivatives shows decomposition onset at ~200°C under nitrogen. Differential scanning calorimetry (DSC) reveals melting points between 150–180°C, depending on crystallinity . Storage recommendations: desiccated at –20°C under argon to prevent hygroscopic degradation or oxidation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer :

  • Modification Sites : (1) Azetidine ring (e.g., substituents at the 3-position), (2) Pyrimidine methyl group, (3) Cyclopenta[c]pyrrole conformation.
  • Assays : Compare analogs in enzyme inhibition (e.g., kinase assays) or cellular uptake studies. For example, replacing the methyl group with bulkier alkyl chains may alter binding affinity to hydrophobic enzyme pockets .
  • Data Table :
Modification SiteSubstituent ChangeObserved Activity ChangeCitation
Azetidine 3-positionCyclopentyl vs. phenylReduced solubility, increased cytotoxicity
Pyrimidine methylEthyl substitutionEnhanced thermal stability, lower bioactivity

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from impurities, assay conditions, or structural analogs. Solutions include:

  • Reproducibility Checks : Re-synthesize compounds using peer-reviewed protocols (e.g., reflux time ≥10 hours for complete cyclization) .
  • Comparative Assays : Test compounds side-by-side under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
  • Structural Confirmation : Use X-ray crystallography to verify stereochemistry, as small conformational changes in the azetidine-pyrrolidine system can drastically alter activity .

Q. How can computational modeling predict binding modes of this compound with target proteins?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with kinase domains. Key parameters: (1) Protonation state of the pyrimidine nitrogen, (2) Flexibility of the azetidine ring.
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. For example, the octahydrocyclopenta[c]pyrrole moiety may induce hydrophobic interactions with nonpolar residues .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

  • Methodological Answer :

  • Solubility : Low aqueous solubility (logP ~3.5) can be improved via salt formation (e.g., hydrochloride) or co-solvents (PEG-400).
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., azetidine ring oxidation). Introduce fluorine atoms or methyl groups to block metabolic hotspots .

Q. How do solvent polarity and catalyst choice influence regioselectivity in its synthetic pathways?

  • Methodological Answer :

  • Polar Solvents (DMF, DMSO) : Favor SN2 mechanisms in azetidine coupling, reducing byproducts.
  • Catalysts : Pd/C or CuI improves yield in Ullmann-type couplings for pyrimidine-azetidine linkages. For example, CuI (10 mol%) in DMF at 110°C achieves >80% yield .

Key Considerations for Experimental Design

  • Contradiction Analysis : Cross-validate NMR and HPLC data to rule out isomeric impurities .
  • Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity batches (>98%) required for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.